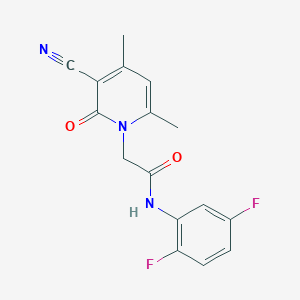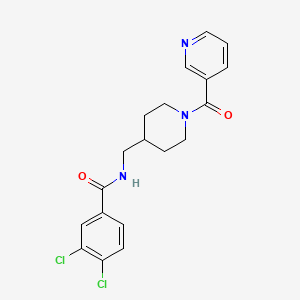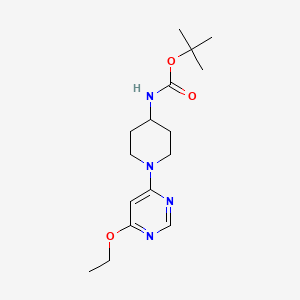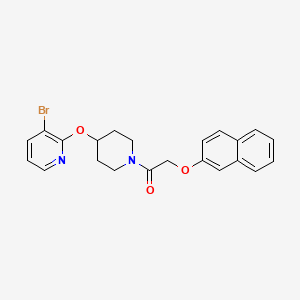![molecular formula C16H27NO3 B2886497 N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide CAS No. 2094389-61-2](/img/structure/B2886497.png)
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is commonly known as NCP or N-(3-(1,3-Dioxolan-2-yl)cycloheptyl)prop-2-enamide. It is a white crystalline powder with a molecular weight of 277.4 g/mol. NCP has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide is not well understood. However, studies have shown that the compound can interact with metal ions to form stable complexes. The metal complexes formed can then undergo various reactions, leading to the desired products.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity. This makes it an ideal candidate for use in various applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide is its ability to form stable metal complexes. This makes it an ideal ligand for use in various applications, including catalysis. However, one of the limitations of NCP is its low solubility in water, which can make it challenging to work with in some applications.
Future Directions
There are several future directions for the study of N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide. One of the significant areas of research is the synthesis of new metal complexes using NCP as a ligand. This can lead to the development of new catalytic systems and other applications. Another area of research is the study of the mechanism of action of NCP, which can provide insights into its potential applications. Finally, the development of new synthesis methods for NCP can improve its accessibility and make it more widely used in scientific research.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. NCP has been used as a ligand in the synthesis of metal complexes, which have shown potential in catalysis and other applications. While there is still much to learn about NCP, its potential in various applications makes it an exciting area of research for the future.
Synthesis Methods
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide can be synthesized using various methods. One of the most common methods involves the reaction of 1,3-dioxolane-2-carboxylic acid with 1-cycloheptene in the presence of a catalyst such as palladium on carbon. The resulting product is then reacted with propargylamine to form NCP. Other methods involve the reaction of 1-cycloheptene with 1,3-dioxolane-2-methanol followed by the reaction with propargylamine.
Scientific Research Applications
N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide has been studied extensively in scientific research due to its potential in various applications. One of the significant applications of NCP is its use as a ligand in the synthesis of metal complexes. NCP has been used to synthesize metal complexes of copper, silver, and gold, which have shown potential in catalysis and other applications.
properties
IUPAC Name |
N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-2-14(18)17-11-7-10-16(15-19-12-13-20-15)8-5-3-4-6-9-16/h2,15H,1,3-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKBWNBJSXYTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCC1(CCCCCC1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B2886416.png)
![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)



![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)
![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)


![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)
